molecular formula C21H34O3 B1200586 D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate CAS No. 20348-78-1

D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate

Cat. No. B1200586
CAS RN: 20348-78-1
M. Wt: 334.5 g/mol
InChI Key: WIXLMLSHJRVECU-YQUGOWONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate is an organooxygen compound and an organic heterotricyclic compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiproliferative Activity : D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate derivatives show promise in cancer research. An efficient synthesis method for A,B-modified D-homo lactone androstane derivatives, including 17-oxa-D-homoandrost-5-en-16-on-3β-yl acetate, was reported. These compounds exhibited significant antiproliferative activity against specific cancer cell lines, including prostate, cervical, and colon cancer, without affecting non-cancerous control cells (Savić et al., 2013).

Steroid Modification and Analysis

  • Neighboring Group Participation : Research involving the preparation of various stereoisomers of androstanediol derivatives, starting from 16-acetoxymethylene-5alpha-androstan-17-one, highlighted the potential of D-homo-17a-oxa-5alpha-androstan-3beta-ol acetate in steroid chemistry (Tapolcsányi et al., 2001).

Chemical Transformations and Applications

  • Oxygen Atom Insertion via Photolysis : A study on the transformation of steroidal cyclic alcohols, including derivatives of D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate, into cyclic acetals through photolysis in the presence of lead tetraacetate and iodine, revealed new methods of chemical transformation in steroid chemistry (Suginome et al., 1987).

properties

CAS RN

20348-78-1

Product Name

D-Homo-17a-oxa-5alpha-androstan-3beta-ol acetate

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]chromen-8-yl] acetate

InChI

InChI=1S/C21H34O3/c1-14(22)24-16-8-10-20(2)15(13-16)6-7-17-18(20)9-11-21(3)19(17)5-4-12-23-21/h15-19H,4-13H2,1-3H3/t15-,16-,17+,18-,19-,20-,21-/m0/s1

InChI Key

WIXLMLSHJRVECU-YQUGOWONSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCO4)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCCO4)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCCO4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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